molecular formula C6H6N2O3 B1295690 2-Methoxy-3-nitropyridine CAS No. 20265-35-4

2-Methoxy-3-nitropyridine

Cat. No.: B1295690
CAS No.: 20265-35-4
M. Wt: 154.12 g/mol
InChI Key: WZNQCVOSOCGWJG-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitropyridine is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position and a nitro group at the third position on the pyridine ring

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other heterocyclic compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves the nitro group, which can participate in redox reactions, thereby affecting the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in antioxidant defenses, thereby impacting the cell’s ability to manage oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses or modulating inflammatory responses. At high doses, this compound can be toxic, leading to adverse effects such as oxidative damage, inflammation, and cell death. These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics. These interactions can influence metabolic flux and alter the levels of various metabolites, thereby impacting cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in mitochondria may enhance its effects on oxidative stress responses .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitropyridine can be synthesized through the methylation of 2-hydroxy-3-nitropyridine. This process involves the reaction of 2-hydroxy-3-nitropyridine with methylating agents such as iodomethane in the presence of a base like sodium methoxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide and iodomethane for methylation reactions.

Major Products Formed:

    Reduction: 2-Methoxy-3-aminopyridine.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-3-nitropyridine is utilized in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 2-Methoxy-5-nitropyridine
  • 3-Methoxy-2-nitropyridine
  • 2-Hydroxy-3-nitropyridine

Comparison: 2-Methoxy-3-nitropyridine is unique due to the specific positioning of the methoxy and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNQCVOSOCGWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942384
Record name 2-Methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20265-35-4
Record name 20265-35-4
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Record name 2-Methoxy-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-3-NITROPYRIDINE
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Synthesis routes and methods I

Procedure details

2-Chloro-3-nitropyridine (25 g, 0.157 mol) was suspended in methanol (300 ml) and sodium methoxide (17 g, 0.315 mol) was added. The mixture was refluxed for 2 hr and part of the solvent removed under reduced pressure. The reaction mixture was diluted with water (1 litre) and the precipitate collected by filtration. The white solid obtained was washed with more water and dried under vacuum to give the title compound (18.2 g, 75%). 1H NMR (CDCl3): 8.42 (dd, J=5, 2 Hz, 1H); 8.28 (dd, J=8, 2 Hz, 1H); 7.06 (dd, J=8, 5 Hz, 1H); 4.13 (s, 3H)
Quantity
25 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

A suspension of sodium methoxide (40.5 g, 0.750 mol) in 200 mL of methanol was slowly added to a solution of 2-chloro-3-nitro-pyridine (79.3 g, 0.500 mol) in 800 mL of methanol at 0° C. The reaction mixture was stirred for 4 hours and then poured into 1000 g of ice. The resulting precipitate was filtered, washed with water, and dried to give 2-methoxy-3-nitro-pyridine (70. g, 0.45 mmol, 90%) as a white solid.
Name
sodium methoxide
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
79.3 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic routes to obtain 2-methoxy-3-nitropyridine?

A1: The provided research abstract [] highlights that this compound (XV) can be synthesized via the methylation of 2-hydroxy-3-nitropyridine. Interestingly, this reaction can yield another product, N-methyl-3-nitro-2-pyridone (XVI), depending on the reaction conditions. This suggests that the methylation reaction is sensitive to specific parameters which can influence the regioselectivity of the process.

Q2: How does the reactivity of the methoxy group in this compound compare to its isomer, 4-methoxy-3-nitropyridine?

A2: The abstract [] mentions that the research compared the reactivity of the methoxy group in this compound (XV) with that of its isomer, 4-methoxy-3-nitropyridine (VIII). This comparison focused on three key reactions: rearrangement to N-methylpyridone, reaction with aromatic amines, and hydrolysis under dilute acidic conditions. Although the specific findings aren't detailed in the abstract, this comparative approach suggests that the position of the methoxy group on the pyridine ring significantly influences its reactivity.

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